molecular formula C15H16N2O2 B2409810 1-(Cyclobutylmethyl)-4-phenylpyrazine-2,3-dione CAS No. 2380177-15-9

1-(Cyclobutylmethyl)-4-phenylpyrazine-2,3-dione

Cat. No. B2409810
CAS RN: 2380177-15-9
M. Wt: 256.305
InChI Key: GDQGVQSJTMUURE-UHFFFAOYSA-N
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Description

Cyclobutylmethyl compounds are part of a larger class of organic compounds known as cycloalkanes. These are saturated hydrocarbons in which the carbon atoms are arranged in a ring .


Synthesis Analysis

Cyclobutane synthesis often involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Other methods include copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .


Molecular Structure Analysis

The structure of cyclobutylmethyl compounds is determined by the arrangement of carbon atoms in a ring. The smallest cycloalkane is cyclopropane . Cyclohexane, one of the most common cycloalkanes, exists as a "puckered ring" .


Chemical Reactions Analysis

Cyclobutylmethyl compounds can undergo various chemical reactions. For example, the photochemical reaction of gaseous mixtures of cyclobutyl methyl ketone diluted in argon has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of cyclobutylmethyl compounds depend on their specific structure and functional groups. For example, cyclobutyl methyl ketone is an alicyclic ketone .

Mechanism of Action

The mechanism of action of cyclobutylmethyl compounds can vary depending on the specific compound and the reaction conditions. For example, the dehydration of 1-methylcyclobutan-1-ol yields 1-methylcyclobut-1-ene .

Safety and Hazards

The safety and hazards associated with cyclobutylmethyl compounds depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

1-(cyclobutylmethyl)-4-phenylpyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-14-15(19)17(13-7-2-1-3-8-13)10-9-16(14)11-12-5-4-6-12/h1-3,7-10,12H,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQGVQSJTMUURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-4-phenylpyrazine-2,3-dione

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